4-(Pyridin-2-yl)pyrimidine
Description
Significance of N-Heterocyclic Compounds in Contemporary Chemistry
Nitrogen-containing heterocyclic compounds are a cornerstone of organic and medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic molecules. iucr.orgvulcanchem.com These cyclic compounds, which incorporate at least one nitrogen atom within a ring structure, are fundamental to numerous biological processes. nih.gov They are integral components of essential biomolecules such as nucleic acids (e.g., pyrimidine (B1678525) and purine (B94841) bases), vitamins (like niacin and riboflavin), and alkaloids. vulcanchem.comnih.gov The presence of the nitrogen heteroatom imparts unique physicochemical properties, including the ability to form hydrogen bonds, which is crucial for molecular recognition and binding to biological targets like enzymes and receptors. vulcanchem.com
The versatility of N-heterocycles makes them privileged scaffolds in drug discovery, with over 59% of FDA-approved small-molecule drugs containing a nitrogen heterocycle. rsc.org Their applications are extensive, ranging from pharmaceuticals and agrochemicals to polymers, dyes, and corrosion inhibitors. iucr.orgrsc.org The structural diversity and tunable electronic properties of these compounds allow chemists to design molecules with specific functions, leading to the development of novel therapeutics for a wide range of diseases. iucr.orgnih.gov
Evolution of Pyrimidine and Pyridine (B92270) Scaffolds in Diverse Research Areas
Both pyrimidine and pyridine are six-membered aromatic heterocycles that have individually garnered significant attention in chemical research.
Pyrimidine , with two nitrogen atoms at positions 1 and 3, is a fundamental unit of life, forming the core of the nucleobases cytosine, thymine, and uracil (B121893) in DNA and RNA. Current time information in Bangalore, IN.researchgate.net This biological significance has inspired chemists to explore pyrimidine derivatives for a multitude of therapeutic applications. Current time information in Bangalore, IN.chemicalbook.com The pyrimidine ring is a versatile pharmacophore found in drugs with antimicrobial, antiviral, anticancer, and anti-inflammatory properties. Current time information in Bangalore, IN.researchgate.net Its ability to act as a bioisostere for other aromatic systems and to participate in hydrogen bonding often enhances the pharmacokinetic and pharmacodynamic profiles of drug candidates. Current time information in Bangalore, IN.
Pyridine , an isostere of benzene (B151609) containing one nitrogen atom, is another privileged scaffold in medicinal chemistry. nih.govacs.org It is found in many natural products, including vitamins and alkaloids. acs.orgarabjchem.org The pyridine moiety can increase a molecule's biochemical potency, metabolic stability, and aqueous solubility. nih.govacs.org Consequently, it is a component of numerous approved drugs used to treat a variety of conditions, including cancer, infections, and neurological disorders. nih.govtandfonline.com Beyond medicine, pyridine derivatives are used as ligands in catalysis, as functional materials, and in the synthesis of agrochemicals. acs.orgnih.gov
Rationale for Investigating 4-(Pyridin-2-yl)pyrimidine as a Distinct Molecular Entity
The strategic combination of two distinct and biologically important heterocyclic rings, such as pyrimidine and pyridine, into a single hybrid molecule presents a compelling avenue for chemical research. The resulting compound, This compound , merges the structural features and electronic properties of both parent scaffolds. This unique architecture, featuring a pyrimidine core substituted at the 4-position with a pyridine ring, creates a molecule with distinct characteristics.
The rationale for investigating this specific hybrid is multifaceted. Firstly, the arrangement of nitrogen atoms in this compound makes it an excellent chelating ligand, capable of coordinating with metal ions. This property is highly valuable in the development of new catalysts and functional materials, such as coordination polymers and metal complexes with specific electronic or luminescent properties. rsc.orgnih.govrsc.org For instance, it has been studied for its ability to form complexes with metals like palladium, vanadium, and copper. rsc.orgnih.govrsc.orgacs.org
Secondly, in medicinal chemistry, combining two known pharmacophores is a proven strategy for creating novel drug candidates with potentially enhanced or unique biological activities. The this compound scaffold serves as a foundational structure for designing inhibitors of various enzymes, such as cyclin-dependent kinases (CDKs), which are important targets in cancer therapy. tandfonline.comamericanelements.com The investigation of this specific molecule and its derivatives allows for detailed structure-activity relationship (SAR) studies, aiming to optimize potency and selectivity for biological targets. tandfonline.com The study of this distinct entity provides fundamental insights into how the fusion of these two important heterocycles influences chemical reactivity, molecular interactions, and biological function.
Chemical and Physical Properties of this compound
The fundamental properties of this compound are summarized below. These characteristics are essential for its application in synthesis and materials science.
| Property | Value | Reference |
| Molecular Formula | C₉H₇N₃ | acs.org |
| Molecular Weight | 157.17 g/mol | acs.org |
| IUPAC Name | 4-pyridin-2-ylpyrimidine | acs.org |
| CAS Number | 52997-82-7 | acs.org |
| Canonical SMILES | C1=CC=NC(=C1)C2=NC=NC=C2 | acs.org |
| InChIKey | LNNOIWAELUWVRP-UHFFFAOYSA-N | acs.org |
Synthesis of this compound and Its Derivatives
The synthesis of pyridinyl-pyrimidine scaffolds can be achieved through various organic reactions. A common approach for creating substituted derivatives involves the multi-component reaction of aromatic aldehydes, 2-acetylpyridine, and cyanoguanidine in the presence of a base like sodium hydroxide (B78521). nih.gov Another documented method for a related amino-derivative involves the reaction of (Z)-3-dimethylamino-1-(pyridine-2-yl)prop-2-en-1-one with guanidine (B92328) nitrate (B79036). researchgate.net
Derivatives are also synthesized via cross-coupling reactions. For example, 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines are prepared through a double cross-coupling of 2,4-dichloro-6-methylpyrimidine (B20014) with 2-(tributylstannyl)pyridine, followed by an aldol (B89426) condensation. arabjchem.org Furthermore, halogenated intermediates like 4-Chloro-2-(pyridin-2-yl)pyrimidine serve as versatile building blocks for creating more complex structures through nucleophilic substitution or further coupling reactions. asianpubs.org
Research Applications of this compound
The unique structure of this compound makes it a valuable compound in several areas of chemical research.
Coordination Chemistry
As a bidentate ligand, this compound and its derivatives readily form coordination complexes with various metal ions. The nitrogen atoms of both the pyridine and pyrimidine rings can chelate to a metal center. Research has shown its ability to form complexes with:
Palladium(II): Forming distorted square-planar complexes. iucr.orgrsc.org
Vanadium: Creating hepta-coordinated peroxidovanadate species. rsc.orgacs.org
Cadmium(II): Forming dinuclear coordination complexes. bohrium.com
Copper(I/II): Generating discrete dinuclear macrocyclic structures and 1-D chain structures. nih.gov
These complexes are investigated for their structural properties, potential catalytic activity, and luminescent characteristics. nih.gov
Medicinal Chemistry
The this compound scaffold is a key structural motif in the design of biologically active molecules. It is particularly prominent in the development of kinase inhibitors, which are a major class of anticancer drugs. For instance, derivatives of N-(pyridin-2-yl)pyrimidin-2-amine have been designed and evaluated as potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6) and CDK9. tandfonline.comamericanelements.com The scaffold provides a rigid framework that can be appropriately substituted to achieve high-affinity binding to the ATP-binding pocket of these enzymes. tandfonline.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-pyridin-2-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-2-5-11-8(3-1)9-4-6-10-7-12-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNOIWAELUWVRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401205 | |
| Record name | 4-(pyridin-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52997-82-7 | |
| Record name | 4-(pyridin-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 4 Pyridin 2 Yl Pyrimidine and Its Derivatives
Direct Synthesis Approaches
Direct synthesis approaches offer an efficient means to construct the 4-(pyridin-2-yl)pyrimidine scaffold, often through multicomponent reactions that allow for the rapid assembly of complex molecules from simple starting materials.
Multicomponent Reactions (MCRs) for Pyrimidine (B1678525) Core Formation
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, enabling the formation of target molecules in a single step from three or more reactants. This approach is highly valued for its atom economy, operational simplicity, and the ability to generate diverse molecular libraries. researchgate.net
The Biginelli reaction, a classic MCR, traditionally involves the acid-catalyzed condensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. nih.govresearchgate.net This methodology can be adapted to synthesize pyridinyl-substituted pyrimidines by employing a pyridine-containing aldehyde or ketone as one of the starting components.
An example of a Biginelli-like reaction involves the one-pot, three-component synthesis of N-(4-aryl-6-(pyridin-2-yl)pyrimidin-2-yl)cyanamides. In this method, various aromatic aldehydes, 2-acetylpyridine, and cyanoguanidine react in the presence of sodium hydroxide (B78521) in anhydrous ethanol (B145695). This approach is noted for its straightforward work-up, ease of purification, short reaction times, and high yields. researchgate.net Similarly, pyrimidine derivatives can be prepared by reacting N-(4-nitrophenyl)-3-oxobutanamide with thiourea and a heteroaryl aldehyde, such as indole-3-carboxaldehyde, in the presence of a catalytic amount of hydrochloric acid. uobasrah.edu.iq
The synthesis of pyrido[2,3-d]pyrimidines has been achieved via a Biginelli reaction between Meldrum's acid, 6-amino-1,3-dimethyluracil, and various aromatic aldehydes using indium tribromide (InBr3) as a catalyst under solvent-free conditions. jsynthchem.com This method is advantageous due to its simplicity, good yields, and the environmentally friendly nature of the catalyst. jsynthchem.com
| Reactants | Catalyst/Conditions | Product | Yield | Reference |
| Aromatic aldehydes, 2-acetylpyridine, cyanoguanidine | NaOH, anhydrous EtOH | N-(4-aryl-6-(pyridin-2-yl)pyrimidin-2-yl)cyanamides | High | researchgate.net |
| N-(4-nitrophenyl)-3-oxobutanamide, thiourea, indole-3-carboxaldehyde | HCl, EtOH, reflux | Pyrimidine derivative | 54% | uobasrah.edu.iq |
| Meldrum's acid, 6-amino-1,3-dimethyluracil, aromatic aldehydes | InBr3, solvent-free, 80°C | Pyrido[2,3-d]pyrimidines | Good | jsynthchem.com |
Solvent-free synthesis is a green chemistry approach that minimizes environmental impact by eliminating the use of volatile and often toxic organic solvents. researchgate.netresearchgate.net These reactions are frequently promoted by microwave irradiation or grinding, which can lead to shorter reaction times and improved yields.
An efficient, one-pot, three-component synthesis of polydentate ligand pyridylpyrimidine-2-amines has been reported under solvent-free conditions. This reaction utilizes aromatic aldehydes, 2-acetylpyridine, and guanidine (B92328) carbonate in the presence of sodium hydroxide. The benefits of this method include a simple experimental procedure, low cost, rapid reaction, and particularly high product yields. researchgate.net Another example involves the reaction of an aldehyde, a β-ketoester, and urea or thiourea in the presence of a modified montmorillonite (B579905) nanostructure as a catalyst to produce dihydropyrimidinone derivatives. researchgate.net
| Reactants | Catalyst/Conditions | Product | Yield | Reference |
| Aromatic aldehydes, 2-acetylpyridine, guanidine carbonate | NaOH, solvent-free | Pyridylpyrimidine-2-amines | High | researchgate.net |
| Aldehyde, β-ketoester, urea/thiourea | Modified montmorillonite nanostructure, solvent-free | Dihydropyrimidinone derivatives | Not specified | researchgate.net |
Biginelli Condensation and Analogous Routes
Cross-Coupling Reactions for Pyridine (B92270) Integration
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the precise formation of carbon-carbon and carbon-heteroatom bonds. These methods are instrumental in synthesizing this compound by coupling a pyrimidine derivative with a pyridine-containing partner.
Suzuki-Miyaura Coupling Protocols
The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. rsc.orgsemanticscholar.org This reaction is widely used due to the stability and low toxicity of the boronic acid reagents. rsc.org
The synthesis of this compound can be achieved by coupling a halogenated pyrimidine with a pyridylboronic acid or ester. For instance, the Suzuki coupling of 2,4-dichloropyrimidines with aryl and heteroaryl boronic acids has been investigated, providing a route to C4-substituted pyrimidines. semanticscholar.org A study on the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidine (B19661) with phenylboronic acid identified that using a palladium catalyst in specific solvents led to the formation of the C4-substituted product in good yields. semanticscholar.org Another example is the synthesis of 4-(pyridin-2-yl)aniline via the coupling of a protected bromoaniline with a pyridyl MIDA boronate, which can be performed in water under mild conditions without the need for a copper co-catalyst. researchgate.net
| Pyrimidine Substrate | Pyridine Partner | Catalyst/Conditions | Product | Yield | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh3)4, K2CO3, various solvents, 60-100°C | 2-Chloro-4-phenylpyrimidine | Up to 85% | semanticscholar.org |
| 4-Bromo-N,N-dimethylaniline | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Pd(OAc)2, SPhos, K3PO4, H2O/THF | 4-(Pyridin-2-yl)aniline derivative | 74% | researchgate.net |
Stille Coupling Methods
The Stille coupling reaction involves the reaction of an organotin compound with an sp2-hybridized organic halide catalyzed by a palladium complex. researchgate.netmdpi.com While effective, the toxicity of organotin reagents is a significant drawback. mdpi.com
A notable application of the Stille coupling is the synthesis of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines. This was accomplished through a double cross-coupling reaction between 2,4-dichloro-6-methylpyrimidine (B20014) and 2-(tributylstannyl)pyridine. researchgate.netacs.orgnih.gov This intermediate, 2,6-di(pyridin-2-yl)-4-methylpyrimidine, can then undergo further reactions. Another example involves the synthesis of oligo-tridentate ligands based on alternating pyridines and pyrimidines through Stille-type carbon-carbon bond-forming reactions. For instance, 4,6-dichloro-2-methylpyrimidine (B42779) was coupled with 6-tributylstannyl-2,2'-bipyridine (B13969685) in the presence of a palladium catalyst to yield the desired product. cdnsciencepub.com
| Pyrimidine Substrate | Pyridine Partner | Catalyst/Conditions | Product | Yield | Reference |
| 2,4-Dichloro-6-methylpyrimidine | 2-(Tributylstannyl)pyridine | Pd(PPh3)4 | 2,6-Di(pyridin-2-yl)-4-methylpyrimidine | Not specified | researchgate.netacs.orgnih.gov |
| 4,6-Dichloro-2-methylpyrimidine | 6-Tributylstannyl-2,2'-bipyridine | Pd(PPh3)2Cl2, DMF, 110°C | 4,6-Bis(2'',2'-bipyrid-6'-yl)-2-methylpyrimidine | Not specified | cdnsciencepub.com |
C-H Arylation Strategies
Direct C-H arylation has emerged as a powerful and atom-economical method for creating C-C bonds, bypassing the need for pre-functionalized starting materials. For derivatives of this compound, the inherent Lewis basicity of the nitrogen atoms in both the pyrimidine and pyridine rings can be exploited to direct transition metal catalysts to specific C-H bonds, typically at the ortho position of an adjacent aryl ring. mdpi.com
A noteworthy advancement is the use of a (6-pyridin-2-yl)pyrimidine fragment as a chelating directing moiety to guide palladium-catalyzed C-H arylation. rsc.org This strategy has been successfully applied to drug-like, multi-substituted substrates. rsc.org The process often employs a photoredox-mediated mechanism, allowing the reaction to proceed under mild conditions, such as at room temperature and induced by LED light. mdpi.comrsc.org In this system, a photocatalyst (e.g., a ruthenium or iridium complex) is excited by light and initiates a radical pathway, often involving an aryldiazonium salt as the aryl source. mdpi.comrsc.org This method is tolerant of various functional groups, including amides, esters, ethers, and halogens, making it suitable for complex molecule synthesis. rsc.org The regioselectivity is high, leading to phenylation at the ortho site(s) of a phenyl ring attached to the pyrimidine. mdpi.com
Table 1: C-H Arylation of (6-phenylpyridin-2-yl)pyrimidine Substrates
| Catalyst System | Aryl Source | Conditions | Key Feature | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ with Ru(II) or Ir(III) photocatalyst | Phenyldiazonium precursor | LED light, room temperature | Pyrimidine-N-atom directs arylation to ortho-position of C2-connected phenyl ring. mdpi.com | mdpi.comrsc.org |
| Pd(II)-catalysis combined with Ru(II)-photoactivation | Phenyldiazonium tetrafluoroborates | Green chemistry-compliant, parallel synthesis format. rsc.org | Exploits a pyrimidine-pyridine-phenyl moiety as the directing group. rsc.org | rsc.org |
Derivatization and Functionalization Pathways
The this compound scaffold is amenable to a wide range of derivatization reactions, allowing for the fine-tuning of its physicochemical and biological properties. These modifications can be directed to either the pyrimidine or the pyridine ring.
Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine and Pyridine Rings
Both the pyrimidine and pyridine rings are electron-deficient aromatic systems, which makes them generally susceptible to nucleophilic aromatic substitution (SNAr) and resistant to electrophilic aromatic substitution. Nucleophilic attack is a common strategy for introducing functionality. evitachem.comacs.org For instance, chloro-substituted pyrimidines readily react with various nucleophiles like amines to form substituted amino-pyrimidines. acs.orgsci-hub.se The reactivity of different positions can be modulated; in 2,4,5-trichloropyrimidine, the chlorine atoms at the 2- and 4-positions are more reactive towards nucleophilic substitution than the one at the 5-position. sci-hub.se
A powerful two-step strategy for functionalization involves an initial C-H fluorination followed by SNAr. acs.org The C–H bonds at the position alpha to the ring nitrogen can be selectively converted to C–F bonds using reagents like silver(II) fluoride (B91410) (AgF₂). acs.orgnih.gov The resulting 2-fluoroheteroarenes are excellent substrates for subsequent nucleophilic substitution with a diverse array of nitrogen, oxygen, sulfur, or carbon nucleophiles under mild conditions. acs.org This tandem sequence enables the late-stage introduction of a wide variety of functional groups. acs.org
While more challenging, electrophilic substitution on the pyrimidine ring is possible, particularly when the ring is activated by electron-donating groups. csir.co.za However, for unsubstituted or deactivated rings, such reactions are difficult. csir.co.za
Table 2: Examples of Nucleophilic Substitution on Pyridine/Pyrimidine Scaffolds
| Substrate | Reagent/Nucleophile | Product Type | Reference |
|---|---|---|---|
| 2-Fluoro- or 2-Chloropyridine/pyrimidine | Amines (R-NH₂) | 2-Aminopyridine (B139424)/pyrimidine derivatives | acs.orgacs.org |
| 2-Fluoropyridine | Alcohols (R-OH), Thiols (R-SH) | 2-Alkoxy/Thioalkoxy-pyridine derivatives | acs.org |
| 4-Chloropyrido[2,3-d]pyrimidine | Anilines | 4-Arylamino derivatives via Buchwald–Hartwig cross-coupling | mdpi.com |
Modification at Specific Ring Positions
Achieving site-selectivity is crucial in the functionalization of heterocyclic compounds. For the this compound core, modifications can be directed to specific positions through several strategies. The C2 position of the pyridine ring is often readily functionalized due to electronic factors and the directing effect of the nitrogen atom. nih.gov
As mentioned, C-H arylation can be directed with high regioselectivity to the ortho-position of a phenyl substituent by the nitrogen atoms of the pyrimidine ring. mdpi.comrsc.org Similarly, the tandem C-H fluorination/SNAr approach provides a reliable route to functionalize the C2 position of the pyridine ring or the C2/C6 positions of the pyrimidine ring. acs.org Visible-light-induced C-H phosphorylation has also been shown to be highly site-selective for the C6 position of related pyrrolo[2,3-d]pyrimidine systems. acs.org For substituted pyrido[2,3-d]pyrimidines, cross-coupling reactions like Suzuki and Sonogashira can be employed to introduce aryl and alkynyl groups specifically at the C4 position if a suitable leaving group (e.g., iodide) is present. mdpi.com
Late-Stage Derivatization Techniques
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying complex, drug-like molecules in the final steps of a synthetic sequence. nih.govresearchgate.netresearchgate.net This approach allows for the rapid generation of a library of analogues from a common advanced intermediate, facilitating the exploration of structure-activity relationships (SAR). acs.org
The this compound scaffold is well-suited for LSF. The photoredox-mediated C-H arylation methodology is a prime example of an LSF tool, enabling the derivatization of complex substrates under mild conditions. rsc.org The C-H fluorination/SNAr sequence is another key LSF technique, demonstrated on bioactive molecules to create derivatives that would be challenging to synthesize via traditional multi-step routes. acs.orgnih.gov These methods are valued for their functional group tolerance and ability to operate on intricate molecular architectures, providing efficient access to novel chemical space. nih.govacs.orgresearchgate.net
Incorporation of Functional Groups for Specific Applications
The strategic incorporation of specific functional groups onto the this compound core is essential for tuning its biological activity and physical properties.
Anticancer Agents: A prominent example is the development of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as highly potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/CDK6), which are validated targets for cancer therapy. acs.orgnih.gov
Anti-fibrotic Activity: Novel 2-(pyridin-2-yl)pyrimidine (B3183638) derivatives have been synthesized and evaluated for their anti-fibrotic properties. Certain compounds, such as ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate, showed potent activity against hepatic stellate cells, suggesting potential as new anti-fibrotic drugs. nih.gov
Optical Properties and Sensors: The introduction of 4-arylvinyl groups onto a 2,6-di(pyridin-2-yl)pyrimidine core has led to compounds with interesting optical properties. acs.org Derivatives with electron-donating groups exhibit strong emission solvatochromism, and their significant color and luminescence changes upon protonation demonstrate their potential as pH sensors. acs.org
Overcoming Drug Resistance: Late-stage functionalization of a 2-(4-(pyridin-2-yl)phenoxy)pyridine analogue has been used to discover potent inhibitors of P-glycoprotein (P-gp), a transporter involved in multidrug resistance in cancer. nih.govacs.org
Table 3: Functional Groups and Their Applications
| Incorporated Functional Group/Moiety | Resulting Application/Property | Reference |
|---|---|---|
| Thiazole and secondary amine | CDK4/CDK6 inhibition (anticancer) | acs.orgnih.gov |
| Arylvinyl groups | Optical properties, pH sensing | acs.org |
| Substituted carbamoyl (B1232498) groups | Anti-fibrotic activity | nih.gov |
| Various analogues via LSF | Inhibition of P-glycoprotein (multidrug resistance) | nih.govacs.org |
Reactivity and Reaction Mechanisms of 4 Pyridin 2 Yl Pyrimidine
Mechanistic Investigations of Core Transformations
The inherent reactivity of the 4-(Pyridin-2-yl)pyrimidine core allows for significant structural modifications through innovative synthetic strategies. These transformations enable the diversification of the pyrimidine (B1678525) framework and exploration of its chemical space.
Deconstruction-Reconstruction Strategies for Pyrimidine Diversification
A novel and powerful strategy for diversifying pyrimidine-containing molecules involves a deconstruction-reconstruction sequence. nih.govnih.gov This approach allows for the conversion of the stable pyrimidine core into other nitrogen-containing heterocycles, which would be challenging to synthesize using traditional methods. nih.gov The general mechanism begins with the activation of the pyrimidine ring.
The key steps in this strategy are:
N-Arylation: The pyrimidine is first converted into a more reactive N-arylpyrimidinium salt. This is typically achieved by reacting the pyrimidine with an activating agent like triflic anhydride (B1165640) (Tf₂O) in the presence of an aniline. nih.govresearchgate.net
Ring-Opening (Deconstruction): The resulting pyrimidinium salt is susceptible to nucleophilic attack. A nucleophile, such as pyrrolidine, can cleave the C-N bond of the pyrimidine ring, breaking it down into a versatile three-carbon iminoenamine or vinamidinium salt building block. nih.govresearchgate.net
Cyclization (Reconstruction): This intermediate can then be reacted with various partners to form new heterocyclic systems. For example, reacting the vinamidinium salt with hydrazones or methyl ketones can lead to the formation of substituted pyridines. researchgate.net This process effectively allows for the pyrimidine core to be "edited," providing access to a wide array of structural analogues. rsc.org
This deconstruction-reconstruction approach represents a significant advancement in molecular editing, enabling late-stage diversification of complex molecules for applications such as structure-activity relationship (SAR) studies. nih.govnih.gov
Oxidation and Reduction Pathways
The this compound scaffold possesses multiple sites susceptible to oxidation and reduction, allowing for the introduction of new functional groups or modification of the electronic properties of the rings.
Oxidation: The nitrogen atoms in both the pyridine (B92270) and pyrimidine rings can be oxidized. Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), or hydrogen peroxide can be used to form N-oxides. The electron-deficient nature of the rings can be modified by these transformations. In some derivatives, other functional groups, like a methylsulfonyl group, can be oxidized to form sulfones using reagents like m-chloroperbenzoic acid (m-CPBA). smolecule.com
Reduction: Reduction reactions can target either the pyridine or pyrimidine ring. Catalytic hydrogenation, often using a palladium on carbon (Pd/C) catalyst with hydrogen gas, can reduce the pyridine ring to a piperidine (B6355638) ring. smolecule.com More powerful reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) may also be employed, depending on the specific substrate and desired outcome. In derivatives containing reducible functional groups like nitro groups, these can be selectively reduced.
The table below summarizes common reagents used for these transformations on related pyridinyl-pyrimidine systems.
| Transformation | Reagent(s) | Product Type |
| Oxidation | Potassium Permanganate (KMnO₄), Hydrogen Peroxide | N-oxides |
| Reduction | Palladium on Carbon (Pd/C), H₂ | Piperidine derivatives |
| Reduction | Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄) | Reduced heterocycles |
Catalytic Activity and Role in Organic Transformations
The this compound moiety is not just a passive scaffold; its ability to coordinate with metal centers makes it an active participant in a variety of catalytic transformations. The two nitrogen atoms can act as a bidentate chelating ligand, directing and enabling catalytic reactions.
Directed C-H Activation Catalysis
Pyridine and pyrimidine groups are recognized as effective directing groups in C-H activation, a powerful technique for regioselectively functionalizing otherwise inert C-H bonds. researchgate.netacs.org The this compound unit can act as a robust chelating director for metal catalysts.
A notable application is in the palladium-catalyzed C-H arylation of adjacent phenyl rings. rsc.org In this methodology, the (6-pyridin-2-yl)pyrimidine fragment serves as a tridentate chelating directing group. The reaction is often performed under mild conditions, utilizing a dual photoredox system with a ruthenium photosensitizer and a palladium catalyst, induced by visible light from LEDs. rsc.org This approach allows for the late-stage functionalization of complex, drug-like molecules with high efficiency and regioselectivity. rsc.org The pyrimidine ring plays a crucial role in these reactions, with its coordination strength influencing the efficacy of the C-H activation step. acs.orgrsc.org
Table 1: Example of Directed C-H Arylation Conditions rsc.org
| Component | Details | Role |
|---|---|---|
| Substrate | (6-phenylpyridin-2-yl)pyrimidine derivative | Contains the directing group and C-H bond to be functionalized |
| Catalyst | Pd(OAc)₂ | C-H activation catalyst |
| Photosensitizer | Ru(bpy)₃(PF₆)₂ | Absorbs light to initiate the catalytic cycle |
| Aryl Source | Phenyldiazonium tetrafluoroborate | Provides the aryl group for coupling |
| Light Source | LED | Induces the photoredox cycle |
| Solvent | Acetonitrile | Reaction medium |
Ligand-Enabled Catalytic Cycles
The ability of this compound and its derivatives to act as ligands is central to their role in catalysis. By coordinating to a metal center, they can modulate its electronic properties and steric environment, thereby controlling the catalytic cycle. acs.org
In the aforementioned Pd/Ru dual catalytic C-H arylation, the pyridinyl-pyrimidine ligand is crucial for the entire process. It facilitates the formation of key palladium intermediates, including Pd(III) and Pd(IV) species, which are part of the proposed catalytic cycle. rsc.org The stability and reactivity of these high-valent palladium complexes are dictated by the coordination of the tridentate ligand. rsc.org
Furthermore, pyrimidine-based ligands have been shown to be effective in various other catalytic systems. Ruthenium(II) complexes bearing 2,6-di(pyridin-2-yl)pyrimidine ligands have been developed as photosensitizers for photocatalytic hydrogen evolution. researchgate.net The presence of the pyrimidine ring in these complexes helps to stabilize the lowest unoccupied molecular orbital (LUMO), leading to improved photophysical properties like red-shifted emission and longer excited-state lifetimes compared to analogous terpyridine complexes. researchgate.net Copper(I) complexes with related pyrazolyl-pyridinyl-pyrimidine ligands have also been synthesized, demonstrating the versatility of this scaffold in coordination chemistry. researchgate.net
Solvent Effects on Reaction Outcomes and Selectivity
The choice of solvent can have a profound impact on the rate, yield, and selectivity of reactions involving this compound and its derivatives. Solvents can influence outcomes by stabilizing transition states, affecting reactant solubility, or participating directly in the reaction mechanism. acs.orgresearchgate.netacs.org
Studies on derivatives like 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines have shown that their optical and emission properties are highly dependent on the solvent environment. acs.orgnih.gov These compounds exhibit strong emission solvatochromism, where the color of the emitted light changes with solvent polarity. This phenomenon suggests the formation of an intramolecular charge-transfer state upon photoexcitation, which is stabilized to varying degrees by different solvents. The solvatochromic behavior is influenced not only by the solvent's polarity (as measured by parameters like the Dimroth-Reichardt ET(30) value) but also by its hydrogen-bonding capacity. acs.orgresearchgate.net
In synthetic transformations, such as the acid-promoted amination of fused pyrimidines, the solvent plays a critical role in reaction kinetics. acs.org Polar protic solvents like water or ethanol (B145695) can accelerate the reaction rate compared to less polar or aprotic solvents. This is attributed to their ability to stabilize the polar transition state of the nucleophilic substitution reaction. However, these protic solvents can also be competitive nucleophiles, leading to undesired solvolysis side products, which necessitates careful optimization of reaction conditions. acs.org
Table 2: Influence of Solvent on Chemical Processes
| Process | Observation | Underlying Cause | Reference(s) |
|---|---|---|---|
| Optical Properties | Strong emission solvatochromism in 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines. | Stabilization of a polar, intramolecular charge-separated emitting state by polar solvents. | acs.org, nih.gov, researchgate.net |
| Amination Reactions | Higher reaction rates observed in polar protic solvents (e.g., water, methanol). | Stabilization of a polar transition state. | acs.org |
| Amination Reactions | Formation of solvolysis side-products in alcoholic solvents. | Solvent acts as a competing nucleophile. | acs.org |
| Biological Assays | Variable enzyme inhibition data observed in different buffer systems. | Differences in ligand solubility (e.g., DMSO vs. aqueous buffers) affecting binding. | |
Coordination Chemistry and Metallosupramolecular Architectures
Ligand Properties of 4-(Pyridin-2-yl)pyrimidine
The electronic and structural features of this compound dictate its behavior as a ligand in metal complexes.
This compound possesses two primary nitrogen donor sites available for coordination with metal ions: the nitrogen atom of the pyridine (B92270) ring and one of the nitrogen atoms of the pyrimidine (B1678525) ring. The presence of these two suitably positioned nitrogen atoms allows the molecule to act as a chelating ligand, forming a stable five-membered ring upon coordination to a metal center. This chelation enhances the stability of the resulting metal complexes compared to coordination with monodentate ligands. The nitrogen atoms in the 2-aminopyrimidine (B69317) or 2-aminopyridine (B139424) moiety are known to confer chelating activity to related compounds.
The most common coordination mode for this compound is as a bidentate N,N'-chelating ligand, utilizing the pyridyl nitrogen and one of the pyrimidine nitrogens. However, derivatives of this ligand have been shown to exhibit more complex coordination behaviors. For instance, ligands incorporating the this compound unit can act as tetradentate donors, as seen in a dinuclear cadmium complex where each ligand coordinates to two metal ions. In some cases, the pyrimidine ring can also engage in further interactions, leading to polydentate coordination. For example, a derivative, 2-(pyridin-4-yl)-4,6-pyrimidinedicarboxylic acid, has been shown to adopt various coordination modes, including μ₃- and μ₅-bridging, leading to the formation of 2D and 3D metal-organic frameworks. rsc.org The versatility in coordination modes allows for the construction of diverse and complex molecular and supramolecular structures.
Chelating Capabilities and N-Donor Sites
Formation of Metal Complexes
The ability of this compound and its derivatives to coordinate with a wide range of metal ions has led to the synthesis and characterization of numerous metal complexes with interesting properties.
A variety of transition metal complexes of this compound and its derivatives have been synthesized and characterized. These include complexes with copper(II), manganese(II), cobalt(II), nickel(II), and ruthenium(II). rsc.orgresearchgate.netrsc.orgacs.orgacs.org The synthesis of these complexes typically involves the reaction of a metal salt with the ligand in a suitable solvent. For instance, the reaction of sodium 4-pyridin-2-yl-pyrimidine-2-sulfonate with Cu(II) and Mn(II) ions in water resulted in the formation of a zig-zag chain polymer and a dinuclear complex, respectively. researchgate.net The characterization of these complexes is often carried out using techniques such as single-crystal X-ray diffraction, which provides detailed structural information, as well as various spectroscopic methods (IR, UV-Vis) and magnetic susceptibility measurements.
Table 1: Examples of Transition Metal Complexes with this compound Derivatives
| Metal Ion | Ligand | Resulting Complex Structure | Reference |
|---|---|---|---|
| Cu(II) | Sodium 4-pyridin-2-yl-pyrimidine-2-sulfonate | Zig-zag chain polymer: [CuL(NCS)]n | researchgate.net |
| Mn(II) | Sodium 4-pyridin-2-yl-pyrimidine-2-sulfonate | Dinuclear complex | researchgate.net |
| Cd(II) | 1,2-bis(4-(pyridin-2-yl)pyrimidin-2-ylthio)ethane | Dinuclear cadmium coordination complex | asianpubs.org |
| Co(II) | 2-(pyridin-4-yl)-4,6-pyrimidine dicarboxylic acid | 2D layered structure | rsc.org |
| Ni(II) | 2-(pyridin-4-yl)-4,6-pyrimidine dicarboxylic acid | 2D layered structure | rsc.org |
| Ru(II) | 2-(2′-pyridyl)pyrimidine-4-carboxylic acid | Mononuclear complex: RuII(bpy)2(cppH)2·H2O | acs.org |
The directional and predictable nature of the coordination bonds formed by this compound-based ligands makes them excellent candidates for the construction of complex metallosupramolecular architectures through self-assembly. These processes involve the spontaneous organization of molecular components into well-defined, stable structures. For example, bis-tridentate ligands based on a 4,6-bis(pyridin-2-yl)pyrimidine core have been shown to self-assemble with metal ions like Fe(II) and Zn(II) to form [2 × 2] grid-like metallosupramolecular structures. rsc.org Similarly, tectoligands containing a diaminotriazinyl-substituted pyrimidine can self-assemble with metal ions to form metallotectons, which are key components in crystal engineering. nih.gov
Supramolecular Assemblies and Networks
One-Dimensional and Multidimensional Coordination Polymers
The ability of this compound and its functionalized analogues to bridge metal centers is fundamental to the creation of coordination polymers, which can range from simple one-dimensional (1D) chains to complex two-dimensional (2D) and three-dimensional (3D) networks. The final dimensionality of the architecture is highly dependent on the ligand's specific structure, the coordination geometry of the metal ion, and the reaction conditions. publish.csiro.au
One-dimensional polymers are a common structural motif. For instance, the reaction of sodium 4-pyridin-2-yl-pyrimidine-2-sulfonate with copper(II) ions produces a zig-zag chain polymer. researchgate.net Similarly, a ligand featuring two this compound units linked by a thioether bridge, bis(4-(pyridin-2-yl)pyrimidin-2-ylthio)methane, forms a 1D chain with copper(I) iodide (Cu₂I₂). tandfonline.com The multidentate nature of related N-rich ligands, such as 3-(pyridin-2-yl)triimidazotriazine (TT-Py), also facilitates the formation of 1D coordination networks with copper(I) iodide, resulting in rare structural motifs. researchgate.netcnr.it The versatility of this ligand class is further demonstrated by the formation of 1D homoleptic coordination polymers with a range of transition metals, including manganese, iron, cobalt, zinc, and cadmium. rsc.org
By modifying the ligand or reaction system, 2D and 3D structures can be achieved. Cadmium nitrate (B79036) reacts with the simple pyrimidine ligand to form 2D arrays, creating grid-like or herringbone sheet structures. nih.gov The introduction of additional coordinating groups, such as in 2-(pyridin-3-yl)-4,6-pyrimidine dicarboxylic acid, allows for the assembly of 1D, 2D, and even 3D coordination polymers with various metal ions like Mn(II), Cu(II), Co(II), Zn(II), and Cd(II). publish.csiro.au The coordination orientation of the nitrogen atoms on the ligands, influenced by substituents and the position of the pyridyl group, plays a critical role in determining whether the resulting structure is a 1D chain or a 2D network. nih.gov
| Ligand Derivative | Metal Ion(s) | Resulting Structure | Reference |
|---|---|---|---|
| Sodium 4-pyridin-2-yl-pyrimidine-2-sulfonate | Cu(II) | 1D Zig-zag chain polymer | researchgate.net |
| bis(4-(pyridin-2-yl)pyrimidin-2-ylthio)methane | Cu(I) | 1D Chain structure | tandfonline.com |
| 2-(Pyridin-3-yl)-4,6-pyrimidine dicarboxylic acid | Mn(II), Cu(II), Co(II), Zn(II), Cd(II) | 1D, 2D, and 3D coordination polymers | publish.csiro.au |
| Pyrimidine | Cd(II) | 2D Grid and herringbone sheets | nih.gov |
| 3-(1-(Pyridin-2-yl)-1H-pyrazolyl)pyridine | Cu(I) | 1D and 2D polymers | acs.org |
Influence of Non-Covalent Interactions on Crystal Packing
While coordination bonds define the primary structure of metallosupramolecular assemblies, a diverse array of weaker, non-covalent interactions is crucial for organizing these primary structures into higher-dimensional architectures. These interactions, including hydrogen bonds, π-π stacking, and anion-π interactions, are fundamental tools in crystal engineering. researchgate.netnih.gov
Aromatic π-π stacking interactions are also prevalent due to the presence of the two aromatic rings in the ligand. These interactions can occur between pyrimidine-pyrimidine or pyridine-pyridine moieties of adjacent ligands, contributing to the stability of the crystal lattice. nih.gov The interplay between hydrogen bonding and π-π interactions is complex; in some systems, strong hydrogen bonding dictates the primary assembly, while π-π stacking organizes these assemblies into layers or columns. rsc.org
Furthermore, other subtle forces like anion-π and C-H···π interactions are instrumental. Anion-π interactions, where an anion is attracted to the electron-deficient face of a protonated aromatic ring, can be a major driving force in the stabilization of crystal structures. rsc.orgmdpi.com C–H···π interactions, where a C-H bond points towards the face of an aromatic ring, help to link molecules into chains or more complex 3D architectures. nih.govnih.gov The combination of these varied non-covalent forces allows for the precise control and design of supramolecular assemblies with predictable structures. nih.govrsc.org
| Non-Covalent Interaction Type | Description | Effect on Crystal Structure | Reference |
|---|---|---|---|
| Hydrogen Bonding (e.g., O-H···N, N-H···O) | Directional interaction between a hydrogen atom and an electronegative atom (N, O). | Forms primary synthons, links coordination polymers into higher-dimensional networks. | researchgate.netnih.govresearchgate.netnih.gov |
| π-π Stacking | Attractive interaction between the aromatic rings of adjacent ligands. | Stabilizes crystal packing, often organizing molecules into columns or layers. | nih.govconicet.gov.arrsc.org |
| Anion-π Interaction | Electrostatic attraction between an anion and the face of an electron-deficient π-system. | Plays a fundamental role in generating 3D frameworks in salts. | rsc.orgmdpi.com |
| C-H···π Interaction | A form of hydrogen bond where a C-H bond acts as the donor to a π-system. | Contributes to the formation of infinite chains and 3D architectures. | nih.govconicet.gov.arnih.gov |
Conformational and Tautomeric Control in Supramolecular Structures
The functionality of this compound in supramolecular chemistry is not only due to its coordination sites but also its ability to exhibit conformational flexibility and, in some derivatives, tautomerism. The control of these properties through external stimuli or molecular recognition events allows for the creation of dynamic and responsive systems.
Conformational control primarily relates to the dihedral angle between the pyridine and pyrimidine rings, which can rotate around the central C-C bond. This angle is not fixed and can vary significantly depending on the chemical environment, from nearly co-planar (3.8°) in some crystal structures to substantially twisted (33.3°) in others. researchgate.netnih.gov The specific conformation is influenced by steric effects from substituents and by the formation of intra- or intermolecular non-covalent interactions within the crystal lattice. rsc.orgmdpi.com For example, introducing a pyridin-2-yl substituent to a related ureidopyrimidine system can induce a considerable change in the conformational equilibrium, which can be attributed to weak intramolecular hydrogen bonds. mdpi.com
Tautomerism, the equilibrium between two or more structural isomers that readily interconvert, adds another layer of control. A notable example is found in ureido-N-iso-propyl,N'-4-(3-pyridin-2-one)pyrimidine, a derivative where the pyridine ring exists in a pyridone tautomeric form. mdpi.comjyu.fi This molecule exhibits both conformational equilibria and tautomeric equilibria (the pyrid-2-one vs. 2-hydroxypyridine (B17775) forms). mdpi.com Crucially, research has shown that the tautomeric state can be controlled by the conformational state. mdpi.comjyu.fi Upon forming a complex with a guest molecule like 2-aminonaphthyridine through hydrogen bonds, the ligand is forced into a specific conformation, which in turn traps a particular tautomer. mdpi.comresearchgate.net This "kinetic trapping effect" demonstrates a sophisticated mechanism of supramolecular control, opening possibilities for the development of molecular switches and sensors where a specific state can be selected and locked in by an external chemical stimulus. mdpi.comjyu.firesearchgate.net
| Phenomenon | Controlling Factors | Supramolecular Implication | Reference |
|---|---|---|---|
| Conformational Flexibility | Steric effects of substituents; Crystal packing forces; Intramolecular hydrogen bonds. | Determines the overall shape of the ligand and its fit within a supramolecular assembly. | researchgate.netrsc.orgmdpi.com |
| Tautomeric Equilibrium | Solvent polarity; Temperature; Guest molecule binding. | Allows for switching between different isomeric forms with potentially different properties. | mdpi.comjyu.fi |
| Conformationally-Controlled Tautomerism | Complex formation with guest molecules that lock a specific conformation. | Enables the creation of molecular switches and sensors based on kinetic trapping of a desired tautomer. | mdpi.comresearchgate.net |
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of many-body systems. While DFT has been applied to a wide range of pyrimidine (B1678525) and pyridine (B92270) derivatives, specific published research detailing comprehensive DFT calculations for the parent compound 4-(Pyridin-2-yl)pyrimidine is limited. The following sections describe the types of analyses that are typically performed.
Geometric optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, this would involve calculating bond lengths, bond angles, and the dihedral angle between the pyridine and pyrimidine rings.
Conformational analysis would explore the energy landscape associated with the rotation around the C-C single bond connecting the two heterocyclic rings. This analysis identifies the most stable conformer (e.g., planar or twisted) and the energy barriers to rotation between different conformations. While such studies have been performed on related substituted ureidopyrimidine derivatives, showing how substituents influence conformational equilibrium, specific data for this compound is not readily found.
The electronic properties of a molecule are key to understanding its reactivity. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a critical parameter. A small gap suggests the molecule is more reactive and can be easily excited, whereas a large gap indicates higher kinetic stability.
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For this compound, the nitrogen atoms would be expected to be regions of negative potential.
While these analyses are standard, specific calculated values for HOMO-LUMO gap and detailed MEP maps for this compound are not available in the searched literature.
DFT calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation. This includes:
Vibrational Frequencies: Theoretical prediction of infrared (IR) and Raman spectra can aid in the assignment of experimental vibrational bands to specific molecular motions.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can be calculated to help interpret experimental spectra.
Electronic Transitions (UV-Vis): Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis), providing insights into the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved.
Dedicated studies predicting these spectroscopic properties for isolated this compound have not been identified.
Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. An MD simulation would provide detailed information on the conformational dynamics of this compound, its flexibility, and its interactions with a solvent environment. This technique is particularly valuable for understanding how a molecule behaves in a biological or solution-phase context. However, no specific molecular dynamics simulation studies for the isolated this compound compound were found in the reviewed literature.
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical regression or classification models that correlate the chemical structure of compounds with their biological activity or physical properties, respectively. To develop a QSAR/QSPR model, a dataset of related compounds with known activities or properties is required. These models are then used to predict the activity of new, untested compounds.
While QSAR studies have been conducted on broader classes of pyrimidine and pyridine derivatives for various biological targets, no specific QSAR or QSPR models have been reported that focus on or were developed for this compound itself.
Applications in Advanced Materials and Chemical Biology Excluding Clinical/safety
Catalytic Systems Beyond Synthesis
The electron-deficient nature of the pyrimidine (B1678525) ring, combined with the coordination capabilities of the pyridine (B92270) moiety, allows for the design of sophisticated catalytic systems, particularly in the realm of photochemistry.
Derivatives of 4-(pyridin-2-yl)pyrimidine are integral components in ruthenium-based photosensitizers (PSs) designed for the photocatalytic reduction of water to produce hydrogen (H₂), a key process in solar energy conversion. nih.govacs.org Ruthenium(II) complexes incorporating nonsymmetric 2,4-di(pyridin-2-yl)pyrimidine ligands have demonstrated significant potential in this area. nih.govrsc.org
The introduction of the pyrimidine ring into the ligand structure, compared to analogous terpyridine complexes, serves to stabilize the lowest unoccupied molecular orbital (LUMO) of the resulting complex. nih.govresearchgate.net This stabilization leads to desirable photophysical properties, including a red-shifted light absorption and emission, longer excited-state lifetimes, and higher luminescence quantum yields. nih.govresearchgate.net Furthermore, these complexes are typically easier to reduce, a crucial characteristic for the electron transfer steps in a photocatalytic cycle. nih.govrsc.org
Research has explored both mononuclear and dinuclear Ru(II) complexes. Dinuclear species, in particular, exhibit much stronger light absorption and superior photophysical properties compared to their mononuclear counterparts. rsc.orgresearchgate.net For instance, in a study comparing dinuclear complexes (C1, C2) to mononuclear analogues (Ref1, Ref2), the dinuclear complexes showed enhanced absorption and luminescence. researchgate.net In hydrogen evolution experiments, these complexes, when used as photosensitizers, showed significantly higher activity than previously reported ruthenium(II) bis(terpyridine) systems, especially under red-light irradiation. nih.govresearchgate.net However, the stability of these systems can be a challenge, with some complexes showing decomposition after several hours of catalytic activity, which is thought to be a competing pathway against the desired electron transfer to the catalyst. researchgate.net
Interactive Table 1: Comparison of Mononuclear vs. Dinuclear Ruthenium Photosensitizers
| Feature | Mononuclear Complexes (Ref1, Ref2) | Dinuclear Complexes (C1, C2) | Rationale/Advantage of Dinuclear |
|---|---|---|---|
| Light Absorption | Weaker | Much Stronger | Enhanced light-harvesting capability. |
| Excited-State Lifetime | Shorter | Longer | More time for electron transfer to occur. |
| Luminescence Quantum Yield | Lower | Higher | Indicates more efficient radiative decay. |
| Reducibility | Harder to reduce | Easier to reduce | Favorable for electron transfer steps. |
| Photocatalytic Activity | Active | C1 showed increased activity | Improved photophysical properties boost performance. |
| Stability | Limited | Can be unstable; decomposition competes with catalysis | A key challenge for practical application. |
Sensors and Probes
The this compound framework is a versatile platform for designing chemosensors. The nitrogen atoms in the heterocyclic rings can act as binding sites for analytes or their protonation/deprotonation can be used to signal changes in pH, leading to detectable changes in color or fluorescence. researchgate.netacs.org
Derivatives have been developed as highly selective sensors for various ions. A notable example is a PVC-based membrane sensor incorporating a palladium(II) complex of 2-Amino-6-(t-butyl)-4-(pyridin-2-yl)pyrimidine. This sensor was designed for the potentiometric determination of sulfate (B86663) ions. researchgate.net It exhibited a near-Nernstian response across a wide concentration range (4.0×10⁻⁷ to 5.0×10⁻¹ M) and operated effectively over a broad pH range of 2.9-9.5, with a rapid response time of less than 25 seconds. researchgate.net
Furthermore, more complex structures like 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines have been shown to function as colorimetric and luminescent pH sensors. researchgate.netacs.org These molecules exhibit strong emission solvatochromism, where their fluorescence color changes depending on the polarity of the solvent. researchgate.netacs.org Upon the addition of acid, these compounds undergo protonation, which leads to dramatic color changes and the switching of luminescence, demonstrating their utility as pH-responsive probes. researchgate.net The principle has also been applied to create fluorescent sensors for other analytes, such as cyanide (CN⁻) and various metal ions like Fe³⁺. scispace.com
Interactive Table 2: this compound-Based Sensors
| Sensor Type | Target Analyte | Principle of Detection | Key Performance Metric | Reference |
|---|---|---|---|---|
| Potentiometric Membrane Sensor | Sulfate ions (SO₄²⁻) | Complexation with a Palladium(II) center | Detection limit of 3.0 × 10⁻⁶ M | researchgate.net |
| Colorimetric & Luminescent Probe | pH (H⁺) | Protonation of ring nitrogens | Dramatic color change and fluorescence switching | researchgate.netacs.org |
| Colorimetric & Fluorometric Sensor | Cyanide ions (CN⁻) | Anion binding induces spectral shift | Color change from colorless to yellow; "ON-OFF" fluorescence | |
| Colorimetric & Fluorescent Sensor | Ferric ions (Fe³⁺) | Ion-specific complexation | Turn-on fluorescence response | scispace.com |
Optoelectronic and Photoluminescent Materials
The electron-deficient character of the pyrimidine ring makes it an excellent building block for organic light-emitting diodes (OLEDs), where it can be incorporated into emitters, host materials, or electron-transport layers. spiedigitallibrary.org
Heteroleptic iridium(III) complexes using substituted pyridyl pyrimidine ligands have been synthesized as highly efficient phosphorescent emitters. For example, a complex incorporating 2-t-butyl-4-(4-t-butylpyridin-2-yl)pyrimidine as a cyclometalating ligand produced a red-shifted emission (λmax = 535 nm) compared to isomers where the pyridin-2-yl group was at the 5-position of the pyrimidine, which emitted in the sky-blue region (λmax = 452–457 nm). acs.org An OLED fabricated using a sky-blue emitting iridium(III) complex with a 5-substituted pyridyl pyrimidine ligand achieved a high peak external quantum efficiency (EQE) of 17.9%. acs.org
More recently, the pyrimidine-pyridine hybrid has been used as an acceptor unit in materials exhibiting thermally activated delayed fluorescence (TADF). rsc.orgrsc.org By carefully manipulating the positions of intramolecular C-H···N hydrogen bonds within the acceptor moiety, the TADF properties can be finely tuned. rsc.orgrsc.org This design strategy has led to the creation of highly efficient sky-blue TADF emitters. An optimized OLED using one such material, DPAc-4PyPM, as the dopant demonstrated a maximum EQE of 24.34%, a current efficiency of 53.89 cd A⁻¹, and a power efficiency of 36.79 lm W⁻¹. rsc.orgrsc.org
Interactive Table 3: Performance of OLEDs Incorporating Pyridyl Pyrimidine Derivatives
| Material Type | Specific Emitter/Dopant | OLED Color | Max. External Quantum Efficiency (EQE) | Max. Current Efficiency | Max. Power Efficiency | Reference |
|---|---|---|---|---|---|---|
| Phosphorescent (Ir(III) Complex) | [Ir(b5bpm)₂(fppz)] | Sky-Blue | 17.9% | 38.0 cd A⁻¹ | 35.8 lm W⁻¹ | acs.org |
| TADF Emitter | DPAc-4PyPM | Sky-Blue | 24.34% | 53.89 cd A⁻¹ | 36.79 lm W⁻¹ | rsc.orgrsc.org |
Biological Probes and Mechanism of Action Studies (Non-Clinical)
The this compound scaffold is a privileged structure in medicinal chemistry and chemical biology, frequently used to design molecules that can probe biological systems by interacting with specific enzymes or receptors. mdpi.comnih.gov
Derivatives of this compound are prominent in the study of enzyme inhibitors, particularly for protein kinases, which are crucial regulators of cell signaling.
One major area of investigation involves inhibitors of cyclin-dependent kinases (CDKs), which control the cell cycle. A series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives were discovered as highly potent and selective inhibitors of CDK4 and CDK6. acs.orgresearchgate.net For example, compound 78 from this series showed excellent potency with inhibitory constants (Ki) of 1 nM for CDK4 and 34 nM for CDK6. acs.org It also proved to be a highly effective antiproliferative agent in cell-based assays, with a GI₅₀ (concentration for 50% inhibition of cell proliferation) of 23 nM against the MV4-11 cell line. acs.org Mechanistically, inhibition of CDK4/6 by these compounds leads to an accumulation of cells in the G1 phase of the cell cycle, preventing their progression into the S phase. acs.orgnih.gov
In a related effort, 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives were identified as dual inhibitors of both CDK6 and CDK9. researchgate.netnih.gov The lead molecule, compound 66 , demonstrated balanced potency against both kinases and good selectivity over other CDKs like CDK2. researchgate.netnih.gov Biological studies confirmed that this compound binds directly to CDK6 and CDK9, suppressing their downstream signaling pathways, which in turn blocks cell cycle progression and induces cellular apoptosis. nih.gov
Beyond kinases, other pyridyl pyrimidine derivatives have been designed as cholinesterase inhibitors. These compounds often exhibit a mixed inhibition mechanism, suggesting they interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. uniroma1.itnih.govacs.org
Interactive Table 4: Pyridyl Pyrimidine Derivatives as Enzyme Inhibitors
| Compound Series | Target Enzyme(s) | Lead Compound Example | Potency (Ki or GI₅₀/IC₅₀) | Mechanism of Action | Reference |
|---|---|---|---|---|---|
| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine | CDK4 / CDK6 | Compound 78 | Ki = 1 nM (CDK4), 34 nM (CDK6); GI₅₀ = 23 nM (MV4-11 cells) | Inhibition of kinase activity, G1 cell cycle arrest | acs.org |
| 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine | CDK6 / CDK9 | Compound 66 | IC₅₀ = 3.6 nM (CDK6), 1.9 nM (CDK9) | Dual inhibition, suppression of signaling, apoptosis induction | nih.gov |
| Pyrimidine diamines | Acetylcholinesterase (AChE) / Butyrylcholinesterase (BChE) | Compound 9 / Compound 22 | Ki = 0.312 µM (AChE) / Ki = 0.099 µM (BChE) | Mixed/uncompetitive inhibition | uniroma1.itnih.gov |
The core principle of receptor antagonism involves a molecule binding to a receptor without activating it, thereby blocking the endogenous ligand from binding and eliciting a biological response. The this compound structure is frequently incorporated into molecules designed for this purpose.
For example, derivatives of diamino-pyrimidine have been investigated as antagonists of the histamine (B1213489) H4 receptor, a target studied in the context of inflammation and immune responses. google.com Similarly, piperazine (B1678402) urea (B33335) derivatives containing a pyridin-2-yl group have been developed as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a receptor involved in pain signaling. The lead compound 5ac in one study showed excellent TRPV1 antagonistic activity with an IC₅₀ value of 9.80 nM. bohrium.com
Protein Binding Interactions and Specificity
Derivatives of this compound have been extensively studied as inhibitors of protein kinases, which are crucial enzymes in cell signaling pathways. The specificity of these compounds for particular kinases is a key area of investigation, with many derivatives designed to target cyclin-dependent kinases (CDKs).
The core structure, particularly in the form of 2-anilino-4-(thiazol-5-yl)pyrimidine and its analogs where a pyridine ring replaces the phenyl group, is recognized as a potent pharmacophore. acs.org These molecules often function as ATP mimetic kinase inhibitors. acs.org Molecular modeling and structural analysis suggest that the pyrimidine ring's nitrogen atoms (N1 and N3) are critical for binding to the hinge region of kinases, forming hydrogen bonds with backbone amino acids like valine or leucine (B10760876) (specifically Leu83). acs.orgnih.gov The pyridine ring itself has been identified as a crucial element for the inhibitory activity of these compounds. sci-hub.se
Research has led to the development of derivatives with high potency and selectivity for specific CDKs. For instance, certain 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives are potent and selective inhibitors of CDK4 and CDK6, with significantly less activity towards other CDKs such as CDK1, CDK2, CDK7, and CDK9. acs.orgnih.gov One such derivative, compound 78 , exhibited excellent potency with inhibitory constants (Kᵢ) of 1 nM for CDK4 and 34 nM for CDK6. acs.org
Conversely, medicinal chemistry efforts have also produced dual inhibitors. A series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives were identified as dual inhibitors of CDK6 and CDK9. sci-hub.seresearchgate.netacs.org Further modifications led to the discovery of highly potent CDK2 and CDK9 dual inhibitors, such as compound 20a , which displayed IC₅₀ values of 0.004 μM and 0.009 μM against CDK2 and CDK9, respectively. acs.org Beyond CDKs, other derivatives like 6-Methyl-N1-(4-(pyridin-2-yl)pyrimidin-2-yl)benzene-1,3-diamine serve as intermediates in the synthesis of inhibitors for other protein families, such as tyrosine kinases.
Table 1: Kinase Inhibition Profile of Selected this compound Derivatives
| Compound | Target Kinase(s) | Inhibitory Potency (IC₅₀ / Kᵢ) | Reference |
|---|---|---|---|
| Compound 78 (4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine derivative) | CDK4, CDK6 | Kᵢ = 1 nM (CDK4), 34 nM (CDK6) | acs.org |
| Compound 20a (N⁴-(substituted thiazol-2-yl)-N²-(4-substituted phenyl)pyrimidine-2,4-diamine derivative) | CDK2, CDK9 | IC₅₀ = 0.004 µM (CDK2), 0.009 µM (CDK9) | acs.org |
| Compound 66 (5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivative) | CDK6, CDK9 | Balanced potency against both targets | sci-hub.seresearchgate.net |
Modulation of Cellular Pathways (Apoptosis Induction, Cell Cycle Arrest)
The targeted inhibition of CDKs by this compound derivatives directly impacts the regulation of the cell cycle. CDKs, particularly CDK4 and CDK6, are key regulators that drive the cell's progression from the G1 (growth) phase to the S (synthesis) phase. nih.gov They achieve this by phosphorylating the Retinoblastoma protein (Rb). acs.orgnih.gov Inhibition of CDK4/6 by these compounds prevents Rb phosphorylation, which in turn maintains the cell in the G1 phase, leading to cell cycle arrest. acs.org
Experimental data confirms this mechanism. For example, treatment of MV4-11 cells with a 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine derivative (compound 78 ) led to a concentration-dependent accumulation of cells in the G1 phase. acs.org At a concentration of 0.40 μM, the G1 population increased from 61% in untreated cells to 85%. acs.org
Interestingly, the specific cellular outcome can depend on the derivative's target profile and concentration. A dual CDK6/9 inhibitor (compound 66 ) was shown to induce G0/G1 cell cycle arrest at lower concentrations (4 and 8 μM), which is characteristic of CDK6 inhibition. sci-hub.se However, at a higher concentration (12 μM), the effect shifted to a G2/M arrest, a hallmark of CDK9 inhibition. sci-hub.se Similarly, a potent CDK2/9 dual inhibitor was also found to cause G2/M cell cycle arrest. acs.org
In addition to halting the cell cycle, these compounds have been shown to induce apoptosis, or programmed cell death. acs.orgresearchgate.netacs.orgnih.govijrpr.com The induction of apoptosis can also be concentration-dependent. Treatment with compound 66 at 12 μM resulted in a significant increase in apoptosis, with the apoptotic ratio reaching 42.85%. sci-hub.se Mechanistic studies have suggested that this apoptosis induction can be a caspase-dependent process. nih.gov The ability of these compounds to suppress survival proteins through CDK9 inhibition and subsequently trigger apoptosis has been noted in various cancer cell lines. nih.gov
Table 2: Effect of Compound 66 on Cell Cycle Distribution in MDA-MB-231 Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
|---|---|---|---|---|
| Control | 57.65 | 26.45 | 15.90 | sci-hub.se |
| Compound 66 (4 µM) | 71.85 | 18.97 | - | sci-hub.se |
| Compound 66 (8 µM) | 77.51 | 14.36 | - | sci-hub.se |
| Compound 66 (12 µM) | - | 15.23 | 34.27 | sci-hub.se |
Table 3: Apoptosis Induction by Compound 66 in MDA-MB-231 Cells
| Treatment | Apoptotic Ratio (%) | Reference |
|---|---|---|
| Control | 5.23 | sci-hub.se |
| Compound 66 (12 µM) | 42.85 | sci-hub.se |
| Palbociclib (20 µM) | 8.69 | sci-hub.se |
Future Directions and Emerging Research Avenues
Integration with Artificial Intelligence and Machine Learning in Compound Design
Key applications of AI and ML in this context include:
Predictive Modeling: ML algorithms are being trained on large datasets to predict the biological activity, pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity), and physicochemical characteristics of new derivatives. nih.gov Tools like SwissADME can forecast these properties before synthesis, prioritizing candidates with higher chances of success.
De Novo Design: Generative models in AI can design entirely new molecules based on the 4-(Pyridin-2-yl)pyrimidine core, optimized for specific targets, such as protein kinases. nih.govacs.orgresearchgate.net Molecular docking simulations can then screen these virtual compounds against biological targets to identify the most promising candidates for synthesis.
Synthetic Route Optimization: AI tools are being developed to predict and design the most efficient synthetic pathways. acs.org For instance, AI can analyze retrosynthesis knowledge to propose novel and efficient routes for complex target molecules that incorporate the pyridinyl-pyrimidine framework. acs.org This approach can reduce the time and resources spent on developing synthetic methodologies. acs.org
Table 1: Application of AI/ML in the Design of Pyrimidine (B1678525) Derivatives
| AI/ML Application | Description | Potential Impact on this compound Research | Reference |
|---|---|---|---|
| Predictive Modeling (e.g., QSAR, ADMET) | Utilizes algorithms to forecast biological activity and pharmacokinetic properties of virtual compounds. | Accelerates the identification of derivatives with high therapeutic potential and favorable drug-like properties. | |
| De Novo Drug Design | Generative AI models create novel molecular structures optimized for specific biological targets. | Enables the exploration of uncharted chemical space for innovative drug candidates based on the core scaffold. | nih.gov |
| Retrosynthesis Prediction | AI algorithms suggest optimal and efficient synthetic routes for target molecules. | Streamlines the synthesis of complex derivatives, reducing experimental effort and cost. | acs.org |
| Molecular Docking and Simulation | Computationally simulates the interaction between a ligand and a biological target to predict binding affinity and mode. | Prioritizes the synthesis of compounds with the highest predicted efficacy, such as kinase inhibitors. | nih.gov |
Development of Novel Synthetic Pathways for Complex Derivatives
While established methods for synthesizing pyridinyl-pyrimidines exist, the demand for more complex and diverse derivatives necessitates the development of innovative and efficient synthetic strategies.
Future research in this area is likely to focus on:
C-H Activation/Arylation: Modern catalytic methods, such as the LED-induced, ruthenium-photoredox, palladium-catalyzed C-H arylation, offer a greener and more efficient way to create complex aryl-substituted pyridinyl-pyrimidines. rsc.org This technique allows for the direct formation of C-C bonds on the core structure, bypassing the need for pre-functionalized starting materials. rsc.org
Multi-Component Reactions: Designing one-pot reactions where multiple starting materials combine to form a complex product, like the Biginelli reaction, can significantly improve synthetic efficiency. rsc.org Applying these strategies to the this compound scaffold can rapidly generate libraries of diverse derivatives for screening. rsc.org
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control compared to traditional batch processes. Adapting and developing flow chemistry protocols for the synthesis of this compound derivatives can facilitate large-scale production for further research and potential commercialization.
Recent synthetic advancements include the creation of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines through a double cross-coupling reaction followed by an aldol (B89426) condensation. acs.orgresearchgate.net Another notable example is the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives as PIM-1 kinase inhibitors. rsc.org
Table 2: Emerging Synthetic Methodologies
| Synthetic Method | Description | Example Application | Reference |
|---|---|---|---|
| C-H Arylation | Directly forms carbon-carbon bonds on an aromatic ring, often using a palladium catalyst. | Synthesis of 4-(6-(hetero)arylpyridin-2-yl)pyrimidines. | rsc.org |
| Suzuki-Miyaura Coupling | A cross-coupling reaction using a palladium catalyst to link an organoboron compound with an organohalide. | Used to introduce phenyl or heteroaryl rings onto the pyridine (B92270) moiety of (6-bromopyridin-2-yl)pyrimidine substrates. | rsc.org |
| Multi-component Reactions | A process where three or more reactants combine in a single step to form a product that incorporates portions of all reactants. | Synthesis of pyrido[2,3-d]pyrimidines. | rsc.org |
| Double Cross-Coupling/Aldol Condensation | A sequential reaction strategy to build complex molecules. | Preparation of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines. | acs.org |
Exploration of Unconventional Coordination Modes
The nitrogen atoms in both the pyridine and pyrimidine rings of this compound make it an excellent ligand for coordinating with metal ions. While its bidentate chelating behavior is well-established, future research will likely delve into more unconventional coordination chemistry.
Areas of interest include:
Supramolecular Assemblies: Investigating how derivatives of this compound self-assemble with metal ions to form complex one-, two-, or three-dimensional coordination polymers. acs.org These materials can have interesting properties and applications in areas like catalysis and materials science.
Surface Coordination: Studying the coordination of these ligands on metal surfaces, which can differ significantly from their behavior in solution. acs.org Techniques like scanning tunneling microscopy can reveal how these molecules organize and interact with metal adatoms on surfaces like gold or copper. acs.org
Polynuclear Complexes: Exploring the formation of complexes containing multiple metal centers bridged by pyridinyl-pyrimidine ligands. For example, related pyridin-2-one ligands have been shown to form unique triply-bridged dinuclear nickel complexes. mdpi.com Discovering similar structures with this compound could lead to new catalysts or magnetic materials.
Ambidentate Ligation: Investigating conditions under which the ligand might coordinate through different sets of nitrogen atoms or involve other functional groups on the derivative, leading to structural isomers with distinct properties.
Advanced Spectroscopic and Imaging Techniques for Real-time Monitoring
To fully understand the behavior and function of this compound derivatives, especially in biological systems, advanced analytical techniques are indispensable.
Emerging research will increasingly employ:
Advanced Fluorescence Microscopy: Derivatives designed as fluorescent probes can be used for high-resolution imaging of cellular structures and processes. mdpi.com For instance, pyrimidine-based probes have been developed for visualizing lipid droplets in cells, and their aggregation-induced emission (AIE) properties are being exploited for bioimaging. mdpi.comacs.org
Positron Emission Tomography (PET): Radiolabeled derivatives of this compound can be used as PET tracers for non-invasive in vivo imaging. nih.gov This allows for the real-time monitoring of the distribution and target engagement of a drug candidate in a living organism. nih.gov
Surface-Enhanced Raman Spectroscopy (SERS): SERS provides highly sensitive vibrational spectra of molecules adsorbed on nanostructured metal surfaces. acs.org This technique can be used to study the orientation and interaction of this compound derivatives on metal nanoparticles or electrodes, providing insights into their coordination and surface chemistry. acs.org
Real-time Spectroscopic Monitoring: Techniques like in-line FTIR spectroscopy can monitor chemical reactions in real-time, providing valuable kinetic and mechanistic data for optimizing synthetic processes.
Table 3: Advanced Analytical Techniques and Their Applications
| Technique | Principle | Application for this compound | Reference |
|---|---|---|---|
| Fluorescence Bioimaging | Uses fluorescent derivatives (fluorophores) to label and visualize specific components within cells or tissues. | Real-time monitoring of cellular processes and localization of derivatives in organelles like lipid droplets. | mdpi.comub.edu |
| Positron Emission Tomography (PET) | A nuclear imaging technique that uses radiotracers to observe metabolic processes in the body. | In vivo imaging of the distribution and target binding of radiolabeled derivatives in preclinical and clinical studies. | nih.gov |
| Surface-Enhanced Raman Spectroscopy (SERS) | Enhances the Raman signal of molecules adsorbed on rough metal surfaces, providing detailed structural information. | Studying the adsorption and coordination behavior of derivatives on metal surfaces. | acs.org |
| NMR Spectroscopy | Uses the magnetic properties of atomic nuclei to determine the physical and chemical properties of atoms or the molecules in which they are contained. | Elucidation of the precise chemical structure of newly synthesized derivatives. | pg.edu.plresearchgate.net |
Q & A
Q. Table 1. Key Crystallographic Parameters for 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic Acid
| Parameter | Value |
|---|---|
| Space group | Monoclinic, P2₁/c |
| Bond length (C-S) | 1.76 Å |
| Torsional angle (S-C-C-O) | 178.2° |
| R factor | 0.060 |
| Refinement software | SHELXL-2018 |
| Source: |
Q. Table 2. Comparative Cytotoxicity of Pyrazolo[1,5-a]pyrimidine-Rhenium Complexes
| Complex | IC₅₀ (μM, HCT116) | logP | Kₐ (M⁻¹) |
|---|---|---|---|
| [ReCl(CO)₃(L1)] | 2.3 ± 0.4 | 1.8 | 3.5 × 10⁵ |
| Cisplatin | 4.1 ± 0.6 | -0.3 | 1.2 × 10⁴ |
| L1 = 7-phenyl-5-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
